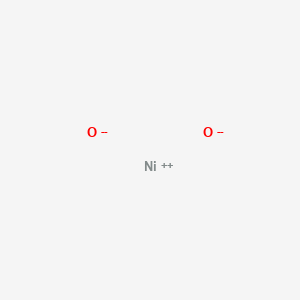

Nickel dioxide

説明

Synthesis Analysis

Nickel dioxide and its nanoparticles are synthesized through several methods, each offering unique advantages. Techniques such as solvothermal, physical, and chemical approaches, including microwave-assisted methods and combustion synthesis, have been developed to optimize the production of nickel dioxide nanoparticles with desired characteristics (Jaji et al., 2020); (Bhosale & Bhanage, 2015); (Vijayadarshan et al., 2017). These methods are refined to control the particle size, morphology, and crystallinity, which are crucial for the material's application in catalysis, energy storage, and other areas.

Molecular Structure Analysis

The molecular structure of nickel dioxide nanoparticles is determined using various characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). These analyses provide insights into the crystalline structure, morphology, and particle size, essential for understanding the material's properties and potential applications (Maurya et al., 2017); (Din et al., 2018).

Chemical Reactions and Properties

Nickel dioxide nanoparticles exhibit unique chemical reactions and properties, including catalytic activity and interactions with various chemical species. These properties are explored through studies on catalysis, where nickel dioxide nanoparticles have shown significant potential in enhancing reaction rates and selectivity (Kumar et al., 2011).

Physical Properties Analysis

The physical properties of nickel dioxide, such as optical characteristics and magnetic properties, are closely linked to their nanostructured form. These properties are investigated using techniques like photoluminescence spectroscopy and magnetic measurements, providing insights into the material's band gap and magnetic behavior, which are pertinent to applications in photonics and spintronics (Meybodi et al., 2012).

Chemical Properties Analysis

The chemical properties of nickel dioxide, including its reactivity and stability, are crucial for its application in areas such as electrocatalysis and environmental remediation. Studies have focused on the material's electrocatalytic activity, photocatalytic efficiency, and interactions with other chemical species, revealing its potential in energy conversion and pollutant degradation (Ezhilarasi et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

nickel(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.2O/q+2;2*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHPUNCYMXRSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiO2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014246 | |

| Record name | Nickel dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.692 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxo(oxonickeliooxy)nickel | |

CAS RN |

12035-36-8 | |

| Record name | Nickel dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cytidine,[5-3H]](/img/structure/B77100.png)